molecular formula C18H12O B1599384 4-Phenyldibenzofuran CAS No. 74104-10-2

4-Phenyldibenzofuran

Cat. No. B1599384
Key on ui cas rn: 74104-10-2
M. Wt: 244.3 g/mol
InChI Key: JQIHNXZEJUGOSG-UHFFFAOYSA-N
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Patent
US09193745B2

Procedure details

n-Butyllithium (13.51 mL, 33.8 mmol) was added dropwise to 4-phenyldibenzo[b,d]furan (3.3 g, 13.51 mmol) in 80 mL dry THF at −78° C. This reaction mixture was allowed to stir at room temperature for 5 hours and then cooled to −78° C. again. Trimethyl borate (4.52 mL, 40.5 mmol) was added slowly to the reaction. The reaction mixture was allowed to warm up to room temperature gradually over night with stirring. The mixture was poured into 50 mL of NH4OH solution with ice. The aqueous mixture was extracted with 3×80 mL ethyl acetate and dried over sodium sulfate, and the organic layer was evaporated to get yield 3.3 g (85%) product, which was used without purification and was confirmed by NMR.
Quantity
13.51 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]1([C:12]2[C:17]3[O:18][C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=4[C:16]=3[CH:15]=[CH:14][CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[B:25](OC)([O:28]C)[O:26]C.[NH4+].[OH-]>C1COCC1>[C:6]1([C:12]2[C:17]3[O:18][C:19]4[C:24]([B:25]([OH:28])[OH:26])=[CH:23][CH:22]=[CH:21][C:20]=4[C:16]=3[CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13.51 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.52 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature gradually over night
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 3×80 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC=2C3=C(OC21)C(=CC=C3)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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